

Trilinolein: A Comprehensive Technical Guide to its Structure, Properties, and Biological Significance

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Compound of Interest

Compound Name: *Linolein*

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Abstract

Trilinolein, a triglyceride derived from the esterification of glycerol with three units of linoleic acid, is a significant component of various vegetable oils and possesses notable biological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and analytical characterization of **trilinolein**. Furthermore, it delves into the key signaling pathways modulated by this molecule, highlighting its potential therapeutic applications. Detailed experimental protocols for the analysis of **trilinolein** and comprehensive data tables are included to support researchers in their scientific endeavors.

Chemical Structure and Formula

Trilinolein is a triacylglycerol with the chemical formula $C_{57}H_{98}O_6$.^{[1][2][3]} Its structure consists of a glycerol backbone esterified with three molecules of linoleic acid, a polyunsaturated omega-6 fatty acid. The systematic IUPAC name for **trilinolein** is 2,3-bis[[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propyl (9Z,12Z)-octadeca-9,12-dienoate].^{[1][4]} The presence of two double bonds in each of the three linoleic acid chains results in a total of six double bonds in the molecule, conferring a high degree of unsaturation.

Diagram of **Trilinolein**'s Chemical Structure

Caption: Chemical structure of **trilinolein**.

Physicochemical Properties

Trilinolein is a colorless to pale yellow oil at room temperature.^[5] Its physical and chemical properties are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₅₇ H ₉₈ O ₆	[1][2][3]
Molecular Weight	879.38 g/mol	[6][7]
CAS Number	537-40-6	[1][5]
Melting Point	-5 to -4 °C	[6][7]
Boiling Point	816.5 °C at 760 mmHg	[6]
Density	0.925 g/mL at 20 °C	[6][7]
Solubility	Sparingly soluble in chloroform, slightly soluble in hexanes.	[6]

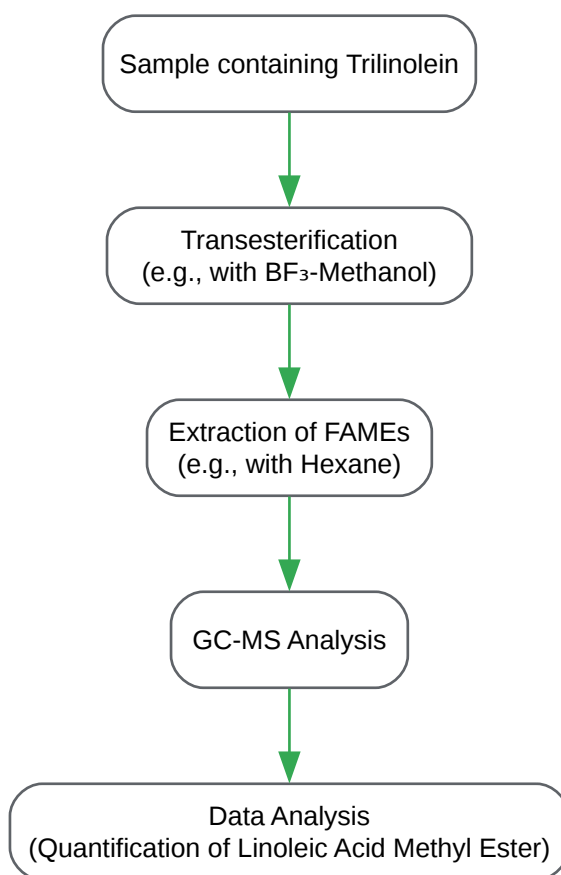
Experimental Protocols for Analysis

The accurate identification and quantification of **trilinolein** are crucial for quality control and research purposes. The following are detailed methodologies for its analysis using various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of **trilinolein**, typically after conversion to its more volatile fatty acid methyl esters (FAMES).

Experimental Workflow for GC-MS Analysis of **Trilinolein**



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Caption: GC-MS workflow for **trilinolein** analysis.

Protocol:

- Sample Preparation and Transesterification:
 - Accurately weigh the sample containing **trilinolein** into a reaction vial.
 - Add a known amount of an internal standard (e.g., methyl heptadecanoate).
 - Add 14% boron trifluoride (BF₃) in methanol.
 - Heat the mixture at 100°C for 10 minutes to convert the triglycerides to fatty acid methyl esters (FAMES).
 - Cool the vial to room temperature.

- Extraction:
 - Add hexane and water to the vial and vortex thoroughly.
 - Centrifuge to separate the layers.
 - Carefully transfer the upper hexane layer containing the FAMES to a clean vial.
 - Dry the hexane extract under a stream of nitrogen.
 - Re-dissolve the residue in a known volume of hexane for GC-MS analysis.
- GC-MS Conditions:
 - Column: BPX-70 fused silica capillary column (e.g., 30 m x 0.25 mm x 0.25 μ m).
 - Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
 - Injector Temperature: 300°C.
 - Oven Temperature Program: Initial temperature of 115°C (hold for 2 min), ramp at 10°C/min to 200°C (hold for 18.5 min), then ramp at 60°C/min to 245°C (hold for 4 min).
 - Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 50-550.
- Data Analysis:
 - Identify the linoleic acid methyl ester peak based on its retention time and mass spectrum.
 - Quantify the amount of **trilinolein** by comparing the peak area of the linoleic acid methyl ester to that of the internal standard.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is suitable for the direct analysis of **trilinolein** without derivatization.

Protocol:

- Sample Preparation:
 - Dissolve the sample containing **trilinolein** in a suitable organic solvent (e.g., a mixture of acetonitrile and methylene chloride, 1:1 v/v).
 - Filter the solution through a 0.45 μm syringe filter before injection.
- HPLC Conditions:
 - Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm).
 - Mobile Phase: Gradient elution with acetonitrile and methylene chloride.
 - Flow Rate: 1.0 mL/min.
 - Detector: Evaporative Light Scattering Detector (ELSD) or UV detector at a low wavelength (e.g., 205 nm).
- Data Analysis:
 - Identify the **trilinolein** peak based on its retention time compared to a standard.
 - Quantify the amount of **trilinolein** using a calibration curve prepared from **trilinolein** standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are powerful tools for the structural elucidation of **trilinolein**.

^1H NMR (in CDCl_3):

Chemical Shift (ppm)	Assignment
5.27 - 5.35	Olefinic protons (-CH=CH-)
4.14 - 4.29	Glycerol backbone protons (-CH ₂ -O-CO-, -CH-O-CO-)
2.77	Bis-allylic protons (=CH-CH ₂ -CH=)
2.31	Protons α to carbonyl group (-CH ₂ -COO-)
2.05	Allylic protons (-CH ₂ -CH=)
1.61	Protons β to carbonyl group (-CH ₂ -CH ₂ -COO-)
1.30 - 1.36	Methylene protons of the fatty acid chains (-CH ₂) _n -)
0.89	Terminal methyl protons (-CH ₃)

¹³C NMR (in CDCl₃):

Chemical Shift (ppm)	Assignment
172.6 - 173.1	Carbonyl carbons (-COO-)
127.8 - 130.2	Olefinic carbons (-CH=CH-)
68.8	Glycerol CH
62.0	Glycerol CH ₂
34.0 - 34.2	C-2 of fatty acid chain
22.5 - 31.5	Methylene carbons of the fatty acid chains
14.0	Terminal methyl carbon (-CH ₃)

Infrared (IR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in **trilinolein**.

Characteristic IR Absorption Bands:

Wavenumber (cm ⁻¹)	Assignment
~3010	=C-H stretching (from unsaturated fatty acids)
2925, 2854	C-H stretching (asymmetric and symmetric) of methylene groups
1745	C=O stretching of the ester group
1465	C-H bending of methylene groups
1160	C-O stretching of the ester group
723	-(CH ₂) _n - rocking

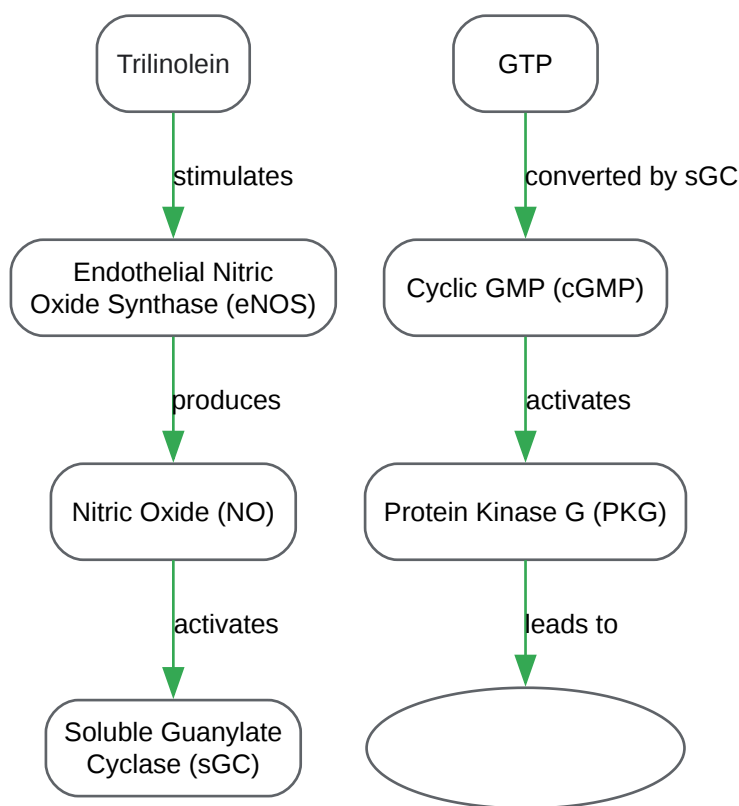
Biological Significance and Signaling Pathways

Trilinolein exhibits a range of biological activities, including antioxidant, anti-inflammatory, and cardiovascular protective effects. It modulates key signaling pathways, making it a molecule of interest for drug development.

Nitric Oxide/cGMP Signaling Pathway

Trilinolein has been shown to induce endothelium-dependent vasorelaxation by stimulating the nitric oxide (NO) and cyclic guanosine monophosphate (cGMP) pathway.^[5] This effect contributes to its cardiovascular protective properties.

Trilinolein's Effect on the NO/cGMP Signaling Pathway



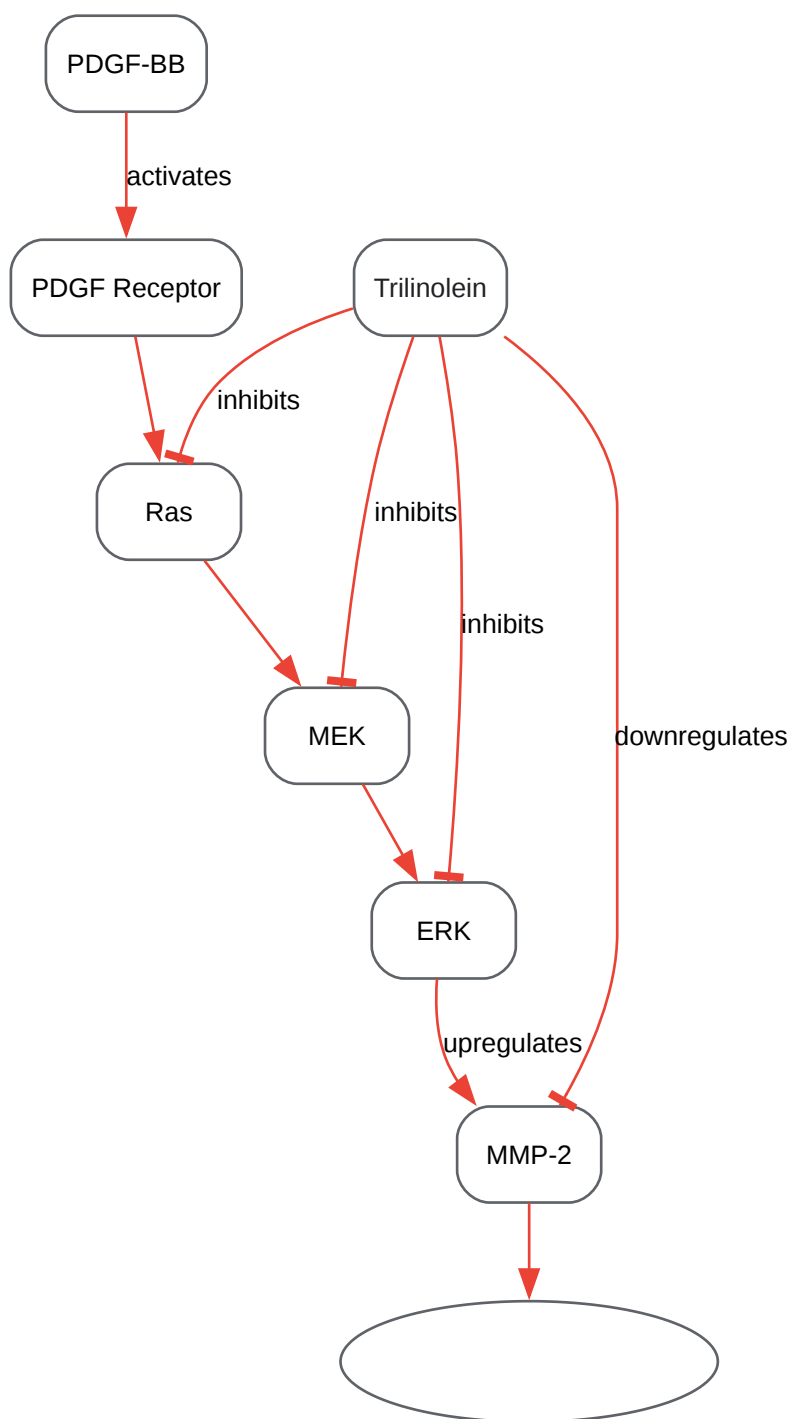
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Caption: Trilinolein stimulates eNOS, leading to NO production and subsequent smooth muscle relaxation via the cGMP pathway.

Ras/MEK/ERK Signaling Pathway

Trilinolein has demonstrated protective effects in cerebral ischemia by inhibiting neuronal apoptosis and attenuating intimal hyperplasia.[2][3] These effects are mediated, in part, through the modulation of the Ras/MEK/ERK signaling pathway, which is crucial in cell migration and proliferation.[2][3]

Trilinolein's Modulation of the Ras/MEK/ERK Signaling Pathway



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Caption: **Trilinolein** inhibits the Ras/MEK/ERK pathway, reducing VSMC migration and intimal hyperplasia.

Antioxidant Activity

Trilinolein possesses significant antioxidant properties, which are attributed to its high degree of unsaturation.[8] It can scavenge oxygen-derived free radicals, thereby protecting against oxidative stress-induced cellular damage.[8] This antioxidant activity is fundamental to its myocardial protective effects.[8]

Quantitative Data Summary

The following table summarizes quantitative data related to the analysis of trilinolein in various oil samples.

Oil Sample	Trilinolein Content (%)	Analytical Method	Reference(s)
Safflower Oil (High Linoleic)	70-80	GC	[9]
Sunflower Oil (High Linoleic)	55-75	GC	[9]
Corn Oil	34-62	HPLC	[10]
Soybean Oil	50-57	HPLC	[10]

Conclusion

Trilinolein is a biologically active triglyceride with a well-defined chemical structure and distinct physicochemical properties. The analytical methods detailed in this guide provide robust frameworks for its identification and quantification. The elucidation of its roles in significant signaling pathways, such as the NO/cGMP and Ras/MEK/ERK pathways, underscores its potential as a therapeutic agent, particularly in the context of cardiovascular and cerebrovascular diseases. This comprehensive technical guide serves as a valuable resource for researchers and professionals in the fields of chemistry, biology, and drug development, facilitating further exploration of trilinolein's properties and applications.

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